4-Iodoisothiazol-3-amine hydrochloride
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Overview
Description
4-Iodoisothiazol-3-amine hydrochloride is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. It belongs to the class of isothiazoles, which are known for their diverse biological properties, including antimicrobial, antifungal, and antiviral activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodoisothiazol-3-amine hydrochloride typically involves the iodination of isothiazole derivatives. One common method includes the reaction of isothiazole with iodine in the presence of a suitable oxidizing agent. The reaction conditions often require a solvent such as acetonitrile and a catalyst like copper(II) sulfate to facilitate the iodination process .
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Iodoisothiazol-3-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different derivatives with altered biological activities.
Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives with potential therapeutic applications.
Common Reagents and Conditions:
Substitution: Reagents such as sodium azide or potassium cyanide in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include various substituted isothiazoles, amine derivatives, and oxidized compounds with potential biological activities .
Scientific Research Applications
4-Iodoisothiazol-3-amine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties, making it a potential candidate for developing new antibiotics and antifungal agents.
Medicine: Explored for its potential therapeutic applications in treating infections and diseases caused by bacteria and fungi.
Industry: Utilized as a biocide in various industrial applications, including water treatment, paints, and coatings to prevent microbial growth
Mechanism of Action
The mechanism of action of 4-Iodoisothiazol-3-amine hydrochloride involves its interaction with microbial cell membranes and enzymes. The compound disrupts the integrity of cell membranes, leading to cell lysis and death. It also inhibits key enzymes involved in microbial metabolism, thereby preventing the growth and proliferation of microorganisms .
Comparison with Similar Compounds
Isothiazolinone Derivatives: Compounds like methylisothiazolinone and chloromethylisothiazolinone share similar antimicrobial properties.
Thiazole Derivatives: Compounds such as thiazole and benzothiazole exhibit diverse biological activities, including antimicrobial and antifungal properties.
Uniqueness: 4-Iodoisothiazol-3-amine hydrochloride is unique due to the presence of the iodine atom, which enhances its reactivity and biological activity compared to other isothiazole and thiazole derivatives. This makes it a valuable compound for developing new antimicrobial agents and exploring novel therapeutic applications .
Properties
IUPAC Name |
4-iodo-1,2-thiazol-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3IN2S.ClH/c4-2-1-7-6-3(2)5;/h1H,(H2,5,6);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROSILPDZASXDFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NS1)N)I.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4ClIN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.50 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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